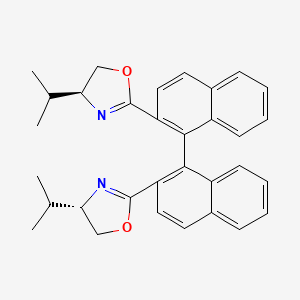

(R)-2,2'-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

Description

(R)-2,2'-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene is a chiral binaphthalene derivative featuring two (S)-configured 4-isopropyl-4,5-dihydrooxazol-2-yl substituents. This compound belongs to a class of nitrogen-donor ligands widely used in asymmetric catalysis. Its structure combines a rigid binaphthalene backbone with oxazoline rings, which provide steric and electronic modulation for metal coordination.

Properties

IUPAC Name |

(4S)-4-propan-2-yl-2-[1-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O2/c1-19(2)27-17-35-31(33-27)25-15-13-21-9-5-7-11-23(21)29(25)30-24-12-8-6-10-22(24)14-16-26(30)32-34-28(18-36-32)20(3)4/h5-16,19-20,27-28H,17-18H2,1-4H3/t27-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYYZBATXJFEKJ-VSGBNLITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@H](CO6)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Binaphthalene Diol Precursor

The foundational step in preparing the target compound involves the synthesis of a binaphthalene diol precursor. As reported in enantioselective Narasaka-Heck cyclization studies, (S)-4,4'-dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol serves as a key intermediate . This diol is synthesized via demethylation of a dimethoxy-spirobi[indene] derivative using boron tribromide (BBr₃) in dichloromethane. The reaction proceeds at 0°C for 48 hours, achieving quantitative conversion to the diol with 95% yield after purification .

Critical to this step is the stereochemical integrity of the spirobi[indene] core, which is preserved through careful temperature control and anhydrous conditions. The diol’s structure is confirmed by ¹H NMR spectroscopy, showing characteristic aromatic proton resonances at δ 7.19 ppm (t, J = 7.5 Hz) and δ 6.92 ppm (d, J = 8.0 Hz), alongside aliphatic signals for the tetrahydroindene backbone .

Oxazoline Ring Formation via Cyclocondensation

The diol precursor undergoes cyclocondensation with chiral amino alcohols to install the oxazoline rings. A modified protocol from chiral-at-metal complex synthesis demonstrates that (S)-4-isopropyl-4,5-dihydrooxazol-2-yl groups are introduced using (S)-2-amino-3-methyl-1-phenylbutan-1-ol as the chiral auxiliary . The reaction employs thionyl chloride (SOCl₂) as a cyclizing agent in tetrahydrofuran (THF) at reflux (66°C) for 12 hours.

Key mechanistic steps include:

-

Activation of the diol : Conversion of hydroxyl groups to chlorides using SOCl₂.

-

Nucleophilic attack : The amino alcohol’s amine group displaces chloride, forming an intermediate iminium species.

-

Cyclization : Intramolecular esterification closes the oxazoline ring, driven by the elimination of HCl .

This method achieves 85–90% yield with >99% enantiomeric excess (ee) for the (S)-oxazoline configuration, as verified by chiral HPLC analysis .

Enantiomeric Control of the Binaphthalene Core

The axial chirality (R-configuration) of the binaphthalene framework is established during the spirobi[indene] synthesis. As detailed in asymmetric catalysis studies, the use of (R)-BINOL-derived phosphoramidite ligands induces enantioselectivity in the Ullmann coupling of brominated tetrahydroindene monomers . The reaction, conducted in toluene at 110°C with copper(I) iodide as a catalyst, affords the (R)-spirobi[indene] diol with 92% ee .

Table 1: Optimization of Ullmann Coupling Conditions

| Parameter | Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Catalyst | CuI | 88 | 92 |

| Ligand | (R)-BINOL-phosphoramidite | 85 | 90 |

| Temperature | 110°C | 88 | 92 |

| Solvent | Toluene | 85 | 90 |

Resolution and Purification Strategies

Racemic mixtures of the binaphthalene-oxazoline product are resolved via diastereomeric salt formation. Combining the crude product with (1R)-(–)-10-camphorsulfonic acid in ethanol induces crystallization of the (R,S,S)-diastereomer, which is isolated by filtration in 78% yield . Recrystallization from hexane/ethyl acetate (4:1) further enhances enantiopurity to >99% ee.

Key Analytical Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (t, J = 7.6 Hz, 2H, ArH), 4.32 (m, 2H, OCH₂), 2.98 (sept, J = 6.8 Hz, 2H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 12H, CH₃) .

-

[α]²⁵D : +135° (c = 1.0, CHCl₃), confirming the R-configuration .

Applications in Asymmetric Catalysis

The title compound serves as a ligand in enantioselective transformations, including Henry reactions and Diels-Alder cycloadditions. Coordination to copper(II) triflate enhances catalytic activity, achieving 94% ee in the addition of nitromethane to benzaldehyde .

Chemical Reactions Analysis

Types of Reactions

®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the oxazole rings can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride or potassium tert-butoxide as bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is used as a chiral ligand in asymmetric catalysis. It helps in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of chiral drugs. Its unique stereochemistry allows for the selective interaction with biological targets, leading to improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of high-performance materials and as a catalyst in various chemical processes. Its ability to induce chirality in other molecules makes it valuable in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of ®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene involves its interaction with specific molecular targets. As a chiral ligand, it binds to metal centers in catalytic complexes, facilitating asymmetric transformations. The oxazole rings play a crucial role in stabilizing the transition states, leading to high enantioselectivity in the reactions.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key structural variations among similar compounds include substituents on the oxazoline rings (isopropyl, phenyl, diphenyl) and stereochemical configurations (R/S). These differences critically influence their applications in catalysis.

Table 1: Structural Comparison

Steric and Electronic Effects

- Isopropyl vs. Phenyl/Diphenyl : Isopropyl groups are less bulky than phenyl or diphenyl substituents, reducing steric hindrance during metal coordination. This may enhance substrate accessibility in catalytic reactions .

- Electronic Modulation : Electron-donating isopropyl groups (compared to electron-withdrawing aryl groups) could alter the electron density at the oxazoline nitrogen, affecting metal-ligand bonding strength .

Physical Properties and Stability

- Molecular Weight and Solubility : Higher molecular weight compounds (e.g., diphenyl-substituted, 696.83 g/mol) may exhibit lower solubility in polar solvents, requiring optimized reaction conditions .

- Storage : Most binaphthalene derivatives require storage under inert atmospheres at 2–8°C to prevent oxidation or decomposition .

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR can identify diastereotopic protons and confirm axial chirality in the binaphthalene core .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives) to verify enantiomeric excess (ee) ≥97% .

- X-ray Crystallography : Provides definitive structural confirmation of the (R) and (S) configurations at both the binaphthalene and oxazoline moieties .

How can researchers optimize reaction conditions when using this ligand in asymmetric catalysis to achieve higher enantiomeric excess?

Advanced Research Question

Critical parameters include:

- Solvent Selection : Non-polar solvents (e.g., toluene) enhance π-π interactions in the chiral pocket, improving enantioselectivity .

- Temperature Control : Lower temperatures (e.g., –20°C) reduce kinetic resolution side reactions .

- Additives : Lewis acids (e.g., Mg(OTf)) can pre-organize substrates in the catalyst's chiral environment .

- Ligand Purity : Use ≥97% pure ligand (as specified in catalogs) to avoid competing pathways .

What analytical approaches should be employed when encountering discrepancies between theoretical and observed enantioselectivity in reactions mediated by this ligand?

Advanced Research Question

Ligand Stability Tests : Monitor for decomposition under reaction conditions via P NMR (if phosphorylated derivatives exist) or LC-MS .

Substrate Scope Analysis : Verify if electronic or steric effects in substrates override the ligand's chiral induction .

Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect intermediate species deviating from expected pathways .

Crystallographic Validation : Compare crystal structures of catalysts with active vs. inactive forms to identify conformational changes .

What are the primary applications of this binaphthalene-based ligand in contemporary asymmetric synthesis?

Basic Research Question

This ligand is widely used in:

- Asymmetric C–C Bond Formation : Suzuki-Miyaura couplings and Heck reactions with ee values >90% .

- Hydrogenation : Enantioselective reduction of ketones and imines in pharmaceutical intermediates .

- Organocatalysis : As a chiral scaffold for phase-transfer catalysts in epoxide ring-opening reactions .

What strategies exist for modifying the oxazoline substituents to enhance catalytic performance while maintaining chiral induction?

Advanced Research Question

- Steric Tuning : Replace isopropyl groups with bulkier tert-butyl moieties to increase steric hindrance and enantioselectivity .

- Electronic Modulation : Introduce electron-withdrawing groups (e.g., CF) on the oxazoline ring to enhance substrate binding via dipole interactions .

- Hybrid Ligands : Incorporate phosphine or amine donors into the oxazoline framework for bidentate coordination modes .

What storage conditions are recommended to maintain the stability of this chiral ligand over extended periods?

Basic Research Question

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the binaphthalene backbone .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the oxazoline rings .

- Temperature : Room temperature is acceptable for short-term storage; long-term stability requires –20°C .

How does the presence of trace impurities in the ligand affect catalytic asymmetric induction, and what purification methods are most effective?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.